molecular formula C14H22BBrO3 B6301356 3-Bromo-5-octyloxyphenylboronic acid CAS No. 2121512-47-6

3-Bromo-5-octyloxyphenylboronic acid

Cat. No.: B6301356
CAS No.: 2121512-47-6
M. Wt: 329.04 g/mol
InChI Key: TUAAXDOREJIYPS-UHFFFAOYSA-N
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Description

3-Bromo-5-octyloxyphenylboronic acid (CAS 2121512-47-6) is an advanced bifunctional organic building block of significant interest in chemical research and development. Its molecular formula is C14H22BBrO3, with a molecular weight of 329.04 g/mol . This compound features both a reactive boronic acid group and a bromine substituent on the same phenyl ring, enabling its primary application in Suzuki-Miyaura cross-coupling reactions. In these palladium-catalyzed reactions, the compound acts as a key intermediate for the synthesis of complex, multifunctional organic molecules, particularly for creating novel liquid crystals, organic semiconductors, and other advanced materials . The incorporation of a flexible octyloxy chain enhances the molecule's lipophilicity, as indicated by a calculated LogP of 4.97, making it particularly valuable for modulating the physical properties, solubility, and self-assembly behavior of target compounds . Key Specifications: - CAS Number: 2121512-47-6 - Molecular Formula: C14H22BBrO3 - Molecular Weight: 329.04 g/mol - Purity: ≥95% - Storage: Recommended to be stored at 2-8°C for long-term stability This chemical is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this and all laboratory chemicals with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

(3-bromo-5-octoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BBrO3/c1-2-3-4-5-6-7-8-19-14-10-12(15(17)18)9-13(16)11-14/h9-11,17-18H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAAXDOREJIYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCCCCCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 5 Octyloxyphenylboronic Acid

Retrosynthetic Analysis and Strategic Disconnections for 3-Bromo-5-octyloxyphenylboronic Acid

Retrosynthetic analysis of 3-Bromo-5-octyloxyphenylboronic acid identifies two primary strategic disconnections. The most straightforward approach involves the disconnection of the carbon-boron (C-B) bond. This strategy points to a precursor molecule such as 1,3-dibromo-5-octyloxybenzene, where one of the bromine atoms can be selectively converted into the boronic acid group. This is a common and effective strategy for preparing arylboronic acids from readily available di-halogenated arenes.

A second, less direct, disconnection involves the ether linkage (C-O bond). This route would start from a precursor like 3-bromo-5-hydroxyphenylboronic acid or its ester, which would then be alkylated with an octyl halide. This approach might be considered if the starting hydroxyl-substituted boronic acid is more accessible or if the conditions for the borylation step are incompatible with the octyloxy group. However, the first strategy is generally more convergent and efficient.

The primary precursor for the most logical synthetic route is 1-bromo-3,5-dihydroxybenzene, which can be selectively alkylated to introduce the octyloxy group, followed by a borylation reaction.

Development of Efficient Synthetic Routes to 3-Bromo-5-octyloxyphenylboronic Acid

The synthesis of 3-Bromo-5-octyloxyphenylboronic acid is typically achieved through modern organometallic cross-coupling reactions or halogen-metal exchange, starting from a suitably substituted benzene (B151609) ring.

Halogen-Metal Exchange and Borylation Strategies

One of the foundational methods for introducing a boronic acid group onto an aromatic ring is through halogen-metal exchange followed by quenching with a boron electrophile. This process typically begins with a di-halogenated precursor, such as 1,3-dibromo-5-octyloxybenzene.

The mechanism involves the reaction of the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. This exchange generates a highly reactive aryllithium intermediate. This intermediate is then treated with a boron electrophile, such as triisopropyl borate (B1201080) or trimethyl borate. The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final 3-Bromo-5-octyloxyphenylboronic acid. A similar strategy can be employed using magnesium to form a Grignard reagent, which is then reacted with the borate ester. acs.orgorganic-chemistry.org

Key Reaction Steps:

Metalation: Formation of an aryllithium or Grignard reagent from 1,3-dibromo-5-octyloxybenzene.

Borylation: Nucleophilic attack of the organometallic intermediate on a trialkyl borate.

Hydrolysis: Acidic workup to produce the final boronic acid.

Palladium-Catalyzed Borylation Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a more modern and highly versatile method for synthesizing arylboronic acids. acsgcipr.org This approach offers excellent functional group tolerance and generally milder reaction conditions compared to halogen-metal exchange. rsc.org

In this method, an aryl halide (1,3-dibromo-5-octyloxybenzene) is reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. upenn.eduresearchgate.net The choice of ligand for the palladium catalyst is critical for achieving high efficiency and selectivity. rsc.org Bidentate phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective. researchgate.net The reaction produces a boronate ester, which can be isolated or hydrolyzed in situ to the desired boronic acid.

ComponentExampleRole
Aryl Halide 1,3-dibromo-5-octyloxybenzeneSubstrate
Boron Source Bis(pinacolato)diboron (B₂pin₂)Provides the boron moiety
Catalyst Pd(dppf)Cl₂Facilitates oxidative addition/reductive elimination
Base Potassium Acetate (B1210297) (KOAc), K₃PO₄Promotes transmetalation
Solvent Dioxane, Dimethylformamide (DMF)Reaction medium

This interactive table summarizes the key components in a typical Palladium-catalyzed Miyaura borylation reaction.

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of 3-Bromo-5-octyloxyphenylboronic acid requires careful optimization of several reaction parameters.

Catalyst and Ligand Selection: In palladium-catalyzed borylations, the choice of ligand is crucial. While standard ligands like dppf are effective, sterically hindered or electron-rich biaryl monophosphine ligands can sometimes offer improved catalytic activity at lower loadings. researchgate.net The catalyst loading itself is another variable; while higher loadings can increase reaction rates, they also increase costs and the potential for metal contamination in the product. nih.gov

Base and Solvent: The choice of base and solvent system is interdependent and critical for reaction success. For Miyaura borylations, moderately weak bases like potassium acetate (KOAc) or potassium phosphate (B84403) (K₃PO₄) are commonly used. researchgate.net The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature; common choices include aprotic polar solvents like dioxane, DMF, or toluene. nsf.gov

Temperature and Reaction Time: Borylation reactions are typically conducted at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction rate. Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time, avoiding the formation of degradation products from prolonged heating.

Purification: After the reaction, the crude product, often the pinacol (B44631) ester, must be carefully purified. This can involve hydrolysis to the boronic acid followed by recrystallization or chromatographic separation to remove catalyst residues and byproducts.

Derivatization of 3-Bromo-5-octyloxyphenylboronic Acid

The boronic acid functional group is highly versatile and serves as a key handle for further molecular elaboration.

Strategies for Further Functionalization at the Boronic Acid Moiety

The primary utility of 3-Bromo-5-octyloxyphenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the arylboronic acid with an organic halide or triflate. This enables the synthesis of a vast array of complex biaryl and substituted aromatic compounds.

Beyond C-C bond formation, the boronic acid moiety can undergo several other transformations:

Conversion to Boronate Esters and Trifluoroborates: Arylboronic acids can be readily converted into various boronate esters (e.g., pinacol, neopentyl glycol esters) by condensation with the corresponding diol. These esters often exhibit enhanced stability, making them easier to handle, purify, and store. Alternatively, reaction with KHF₂ converts the boronic acid into a highly stable potassium aryltrifluoroborate salt, which is also an excellent coupling partner in Suzuki reactions. upenn.eduresearchgate.net

Ipso-Hydroxylation: The boronic acid group can be replaced with a hydroxyl group through oxidation. Reagents like hydrogen peroxide (H₂O₂) or tertiary amine N-oxides can achieve this transformation under mild conditions, providing a route to substituted phenols. nih.gov

Ipso-Halogenation: The C-B bond can be converted to a C-X bond (where X = Cl, Br, I). This allows for the introduction of a different halogen at the position of the boronic acid, offering a pathway to molecules that might be difficult to synthesize directly.

Transformations Involving the Bromo Substituent

The bromo substituent on the aromatic ring of 3-Bromo-5-octyloxyphenylboronic acid is a key functional group that can participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures. While specific studies on 3-Bromo-5-octyloxyphenylboronic acid are not extensively documented in publicly available literature, the reactivity of the aryl-bromo moiety is well-established. Below are the principal transformations that this compound is expected to undergo.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org Given that the parent molecule already contains a boronic acid group, this moiety would typically be protected (e.g., as a boronate ester) before performing a Suzuki-Miyaura coupling at the bromo position with another boronic acid or ester. This reaction is highly valued for its ability to form biaryl structures. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a substituted alkene. beilstein-journals.orgnih.govorganic-chemistry.orglibretexts.org This transformation is a powerful tool for the vinylation of aryl halides. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgnih.govorganic-chemistry.org This reaction is of great importance in the synthesis of anilines and their derivatives from aryl halides. chemspider.comresearchgate.net

The following interactive table summarizes the expected outcomes of these transformations on a generalized 3-bromo-5-alkoxyphenylboronic acid derivative.

Reaction TypeCoupling PartnerCatalyst System (Typical)Expected Product Structure
Suzuki-Miyaura CouplingAr'–B(OR)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)Ar'-(C₆H₃)(BO₂H₂)(OC₈H₁₇)
Heck ReactionH₂C=CHRPd(OAc)₂, Ligand (e.g., PPh₃), BaseR-CH=CH-(C₆H₃)(BO₂H₂)(OC₈H₁₇)
Sonogashira CouplingH−C≡C−RPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)R-C≡C-(C₆H₃)(BO₂H₂)(OC₈H₁₇)
Buchwald-Hartwig AminationR₂NHPd₂(dba)₃, Ligand (e.g., BINAP), BaseR₂N-(C₆H₃)(BO₂H₂)(OC₈H₁₇)

Modifications of the Octyloxy Chain for Tunable Properties

The octyloxy chain in 3-Bromo-5-octyloxyphenylboronic acid provides significant lipophilicity to the molecule. Modification of this chain is a key strategy for fine-tuning the physical and chemical properties of its derivatives, such as solubility, steric hindrance, and electronic characteristics. While specific research on modifying the octyloxy chain of this particular compound is limited, general synthetic strategies for altering alkoxy groups on aromatic rings can be applied.

Ether Cleavage: The most fundamental modification of the octyloxy group is its cleavage to reveal a phenolic hydroxyl group. This is typically achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting 3-bromo-5-hydroxyphenylboronic acid is a versatile intermediate.

Re-alkylation: Once the phenolic hydroxyl group is unmasked, it can be re-alkylated with a variety of alkyl halides or other electrophiles to introduce new functionalities. This allows for the synthesis of analogues with different chain lengths, branching, or terminal functional groups (e.g., esters, amides, other ethers), thereby systematically tuning the molecule's properties.

The interactive table below illustrates potential modifications of the octyloxy chain.

Modification TypeReagent(s)Intermediate/ProductPurpose of Modification
Ether CleavageBBr₃ or HBr3-Bromo-5-hydroxyphenylboronic acidTo create a reactive site for further functionalization.
Re-alkylation (Shorter Chain)CH₃I, Base3-Bromo-5-methoxyphenylboronic acidTo decrease lipophilicity.
Re-alkylation (Functionalized Chain)Br-(CH₂)n-COOEt, Base3-Bromo-5-((alkoxycarbonyl)alkoxy)phenylboronic acidTo introduce a functional group for further conjugation.
Re-alkylation (Branched Chain)Isopropyl bromide, Base3-Bromo-5-isopropoxyphenylboronic acidTo increase steric bulk near the functional group.

Reactivity and Mechanistic Studies of 3 Bromo 5 Octyloxyphenylboronic Acid

Participation in Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Diverse Coupling Partners

3-Bromo-5-octyloxyphenylboronic acid is an exemplary participant in the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgharvard.edu This palladium-catalyzed reaction involves the coupling of the organoboron component with an organic halide or triflate. nih.govresearchgate.net The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

The reactivity in Suzuki-Miyaura coupling is influenced by the electronic and steric nature of the substituents on both coupling partners. For arylboronic acids, electron-donating groups can sometimes facilitate the transmetalation step, while electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition. researchgate.net The presence of the electron-donating octyloxy group and the electron-withdrawing bromo group on the same aromatic ring presents a nuanced electronic profile for 3-Bromo-5-octyloxyphenylboronic acid.

While specific studies detailing a broad scope of coupling partners for 3-Bromo-5-octyloxyphenylboronic acid are not extensively documented, the general applicability of the Suzuki-Miyaura reaction allows for its coupling with a wide array of aryl and heteroaryl halides. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. uzh.chresearchgate.netresearchgate.net For instance, electron-rich and sterically hindered substrates may require more sophisticated ligand systems to achieve efficient coupling. mit.edu

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific data for 3-Bromo-5-octyloxyphenylboronic acid was not available.

Aryl Halide Partner Catalyst System Base Solvent Expected Product Representative Yield (%)
4-Iodoanisole Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 3-Bromo-5-octyloxy-4'-methoxybiphenyl 85-95
2-Bromopyridine Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 2-(3-Bromo-5-octyloxyphenyl)pyridine 70-85

Investigation of Alternative Cross-Coupling Methodologies Utilizing the Bromo Group

Beyond the Suzuki-Miyaura reaction involving the boronic acid moiety, the bromo substituent on 3-Bromo-5-octyloxyphenylboronic acid serves as a handle for other important cross-coupling reactions. This allows for sequential or orthogonal synthetic strategies.

One such prominent alternative is the Sonogashira coupling , which facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.com The bromo group of 3-Bromo-5-octyloxyphenylboronic acid can readily participate in this reaction, leading to the synthesis of substituted alkynes which are valuable intermediates in pharmaceuticals and materials science. beilstein-journals.org The efficiency of the Sonogashira coupling can be influenced by the steric and electronic properties of the substituents on the aryl bromide. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues like the dimerization of acetylenes. organic-chemistry.org

Another relevant transformation is the Heck coupling , a palladium-catalyzed reaction between an aryl halide and an alkene to form a substituted alkene. organic-chemistry.org The bromo group on the subject compound can undergo Heck coupling, providing a pathway to stilbene-like structures or other vinylated aromatics.

These alternative coupling methods highlight the synthetic versatility of 3-Bromo-5-octyloxyphenylboronic acid, allowing for the selective functionalization of either the carbon-boron or the carbon-bromine bond.

Lewis Acidity and Interactions with Nucleophiles

The boron atom in phenylboronic acids is electron-deficient and acts as a Lewis acid, enabling reversible interactions with Lewis bases, particularly diols and other nucleophiles. researchgate.netresearchgate.net

Complexation with Diols and Polyols

A hallmark of boronic acids is their ability to form cyclic boronate esters with 1,2- and 1,3-diols, including sugars and other polyols. acs.orgnih.govscispace.com This reversible covalent interaction is the basis for their use in sensors, separation technologies, and drug delivery systems. nih.govrsc.orgresearchgate.net The stability of the boronate ester is dependent on several factors, including the pKa of the boronic acid, the pH of the medium, and the structure of the diol. researchgate.net

The equilibrium involves the neutral trigonal boronic acid and its anionic tetrahedral boronate form, with the latter generally forming more stable complexes with diols. msu.edu The acidity of the boronic acid is a key determinant of its binding affinity. Substituents on the phenyl ring modulate this acidity; electron-withdrawing groups increase the Lewis acidity of the boron center, leading to a lower pKa and generally stronger binding at a given pH. acs.orgsemanticscholar.org In 3-Bromo-5-octyloxyphenylboronic acid, the electron-withdrawing bromo group would be expected to increase its acidity compared to unsubstituted phenylboronic acid, while the electron-donating octyloxy group would have an opposing effect. The net effect would be a moderate influence on its diol binding properties.

Table 2: General Binding Constants of Substituted Phenylboronic Acids with Glucose This table is illustrative and based on general trends, as specific data for 3-Bromo-5-octyloxyphenylboronic acid was not available.

Phenylboronic Acid Substituent pKa Binding Constant (K, M⁻¹) at pH 7.4
4-Methoxy (electron-donating) ~9.1 ~10
Unsubstituted ~8.8 ~20
3-Bromo (electron-withdrawing) ~8.0 ~100

Coordination Chemistry with Ligands

The Lewis acidic boron center of 3-Bromo-5-octyloxyphenylboronic acid can coordinate with various neutral or anionic Lewis basic ligands containing nitrogen, oxygen, or other donor atoms. This coordination can lead to the formation of stable complexes. For instance, coordination with fluoride (B91410) ions can form trifluoroborate salts, which are often more stable and easier to handle than the free boronic acids and are still effective in cross-coupling reactions. harvard.edunih.gov

In the context of catalysis, ligands play a crucial role in modulating the reactivity and stability of the palladium catalysts used in cross-coupling reactions. uzh.ch While the boronic acid itself is a substrate, its potential to interact with ligands or other species in the reaction mixture is an important consideration. The formation of adducts with Lewis bases can influence the solubility and reactivity of the boronic acid.

Intramolecular and Intermolecular Interactions Mediated by the Octyloxy Chain

The long, flexible octyloxy chain in 3-Bromo-5-octyloxyphenylboronic acid introduces amphiphilic character to the molecule, which can drive self-assembly and other supramolecular phenomena. nih.gov Such long alkyl or alkoxy chains are known to mediate intermolecular interactions through van der Waals forces, leading to the formation of organized structures like micelles, vesicles, or liquid crystals in appropriate solvents. mdpi.comresearchgate.net

In aqueous media, amphiphilic boronic acids can self-assemble into aggregates where the hydrophobic octyloxy chains form a core, and the hydrophilic boronic acid headgroups are exposed to the solvent. nih.govresearchgate.net These self-assembled structures can exhibit interesting properties, such as enhanced saccharide recognition at the aggregate interface. nih.gov The presence of the octyloxy chain can also influence the packing of the molecules in the solid state, potentially leading to layered structures or other organized motifs. While specific studies on the supramolecular chemistry of 3-Bromo-5-octyloxyphenylboronic acid are not prevalent, the principles of self-assembly of long-chain alkoxy-substituted aromatic compounds suggest that this is a rich area for investigation. researchgate.net

Stability and Reactivity under Varied Environmental Conditions (e.g., pH, solvent polarity)

The stability and reactivity of 3-Bromo-5-octyloxyphenylboronic acid, like other arylboronic acids, are significantly influenced by environmental factors such as pH and the polarity of the solvent. These conditions can affect the compound's shelf-life, its efficacy in chemical transformations like the Suzuki-Miyaura coupling, and the prevalence of side reactions such as protodeboronation.

Influence of pH on Stability

The pH of the reaction medium plays a critical role in the stability of arylboronic acids. The boronic acid functional group is a Lewis acid that can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form in the presence of a base. The position of this equilibrium, and thus the stability of the compound, is pH-dependent.

One of the primary degradation pathways for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. The rate of protodeboronation is highly dependent on the pH of the solution. utrgv.eduresearchgate.net For many arylboronic acids, this reaction is accelerated under both strongly acidic and strongly basic conditions. researchgate.net

General pH-Rate Profile for Protodeboronation of Arylboronic Acids

pH RangePredominant SpeciesGeneral Effect on Protodeboronation Rate
Acidic (pH < 4)Neutral Boronic AcidRate can be significant, acid-catalyzed protodeboronation.
Near Neutral (pH 4-8)Neutral Boronic AcidGenerally the most stable region for many arylboronic acids.
Basic (pH > 8)Boronate AnionRate increases with pH, base-mediated protodeboronation.

This table represents a generalized trend for arylboronic acids. The specific pH ranges and rates for 3-Bromo-5-octyloxyphenylboronic acid may vary.

Influence of Solvent Polarity on Reactivity

The choice of solvent and its polarity is a crucial parameter in reactions involving 3-Bromo-5-octyloxyphenylboronic acid, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The solvent affects the solubility of the reagents, the stability of the catalytic species, and the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

The polarity of the solvent can influence the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This step often requires a base, and the effectiveness of the base can be modulated by the solvent. researchgate.net For instance, polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like isopropanol (B130326) can facilitate the reaction by promoting the formation of the active boronate species and stabilizing charged intermediates. utrgv.edu

The octyloxy group in 3-Bromo-5-octyloxyphenylboronic acid imparts significant lipophilicity to the molecule. This characteristic influences its solubility in various organic solvents and can be a determining factor in the selection of an appropriate solvent system for a given reaction. A balance must be struck between a solvent that can dissolve the lipophilic boronic acid and a solvent that is compatible with the other reagents and the catalyst system.

Solvent Effects in Suzuki-Miyaura Coupling Reactions

Solvent TypePolarityGeneral Role in Suzuki-Miyaura Coupling
Aprotic Nonpolar (e.g., Toluene, Dioxane)LowOften used, good for dissolving organic reagents but may require a specific base for efficient transmetalation.
Aprotic Polar (e.g., DMF, Acetonitrile)HighCan accelerate the reaction by stabilizing charged intermediates and promoting the activity of the base.
Protic Polar (e.g., Alcohols, Water)HighCan act as both solvent and co-solvent, often considered "greener" options and can influence the rate and selectivity of the reaction. researchgate.net

This table provides a general overview of solvent effects. The optimal solvent for a reaction with 3-Bromo-5-octyloxyphenylboronic acid would need to be determined experimentally.

Advanced Applications and Research Frontiers of 3 Bromo 5 Octyloxyphenylboronic Acid in Materials Science and Chemical Biology

Application as a Building Block in Polymer Chemistry

The multifunctionality of 3-Bromo-5-octyloxyphenylboronic acid makes it a valuable monomer for creating complex polymer structures with tailored properties. Its ability to participate in various polymerization reactions opens avenues for novel materials in organic electronics and other advanced fields.

Monomer for Polymerization Reactions

As a monomer, 3-Bromo-5-octyloxyphenylboronic acid offers two distinct reactive sites: the boronic acid group and the bromo group. This dual reactivity is particularly amenable to cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this palladium-catalyzed reaction, the boronic acid group can react with an aryl halide, or conversely, the bromo group can react with another boronic acid-containing monomer. This enables the formation of precisely defined polymer backbones.

The presence of the octyloxy side chain imparts significant solubility to the resulting polymers in common organic solvents. This is a crucial characteristic for solution-based processing and fabrication of thin films, which is essential for many electronic applications. The long alkyl chain can also influence the polymer's morphology and intermolecular packing in the solid state.

Incorporation into Conjugated Polymers for Organic Electronics

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of research in organic electronics. The incorporation of 3-Bromo-5-octyloxyphenylboronic acid into these polymers can significantly modulate their electronic and physical properties.

When copolymerized with other aromatic monomers, it can introduce a kink in the polymer chain due to its meta-substitution pattern. This can disrupt extensive π-stacking, which might be desirable in some applications to control aggregation and improve processability. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the octyloxy group can also influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting conjugated polymer. This tuning of frontier orbital energies is critical for optimizing the performance of organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs).

While direct research on polymers exclusively derived from this monomer is not extensively documented, the principles of Suzuki polycondensation suggest its high potential for creating novel conjugated materials. The general structure of such a polymer is depicted below:

Table 1: Potential Polymer Structure from 3-Bromo-5-octyloxyphenylboronic acid

Repeating Unit Potential Polymer Name Key Features

Supramolecular Chemistry and Self-Assembly Phenomena

The amphiphilic nature of 3-Bromo-5-octyloxyphenylboronic acid, arising from the hydrophilic boronic acid head and the hydrophobic octyloxy tail, drives its spontaneous organization into ordered supramolecular structures. This self-assembly behavior is a key area of research for creating functional soft materials.

Formation of Ordered Assemblies and Gels

In appropriate solvents, molecules of 3-Bromo-5-octyloxyphenylboronic acid can self-assemble through a combination of hydrogen bonding between the boronic acid groups and van der Waals interactions among the octyloxy chains. This can lead to the formation of various nanoscale morphologies, such as fibers, ribbons, and sheets.

Under certain conditions of concentration and solvent, these elongated nano-assemblies can entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of an organogel. The properties of these gels, such as their thermal stability and mechanical strength, are dictated by the fine balance of intermolecular forces. While specific studies on gel formation with this exact molecule are limited, research on similar amphiphilic phenylboronic acids demonstrates their capacity to act as efficient low-molecular-weight gelators.

Host-Guest Chemistry and Molecular Recognition Based on the Boronic Acid and Octyloxy Groups

The boronic acid moiety is well-known for its ability to form reversible covalent bonds with diols, a class of molecules that includes many biologically important sugars. This interaction forms the basis of host-guest chemistry, where the boronic acid acts as a receptor for diol-containing guest molecules. The binding event can be transduced into a measurable signal, which is the principle behind many chemical sensors.

The octyloxy group, in addition to promoting self-assembly, can create a hydrophobic pocket within the supramolecular assembly. This pocket can potentially encapsulate other nonpolar guest molecules, leading to more complex host-guest systems. The interplay between the specific recognition at the boronic acid site and the less specific binding within the hydrophobic domains created by the octyloxy chains could lead to the development of highly selective recognition systems.

Design of Chemical Sensors and Probes

The unique chemical reactivity of the boronic acid group makes 3-Bromo-5-octyloxyphenylboronic acid a promising candidate for the development of chemical sensors and probes, particularly for the detection of saccharides and other diol-containing compounds.

The principle behind many boronic acid-based sensors is the change in their photophysical properties upon binding to a diol. For instance, a fluorescent reporter group can be incorporated into the same molecule or a supramolecular assembly. The binding of a saccharide to the boronic acid can alter the electronic environment of the fluorophore, leading to a change in fluorescence intensity or wavelength, which can be readily detected.

While specific sensor designs based on 3-Bromo-5-octyloxyphenylboronic acid are still an emerging area of research, the fundamental components for sensor development are present in its structure. The phenylboronic acid unit serves as the recognition element, and the octyloxy chain can be used to anchor the molecule to a surface or to facilitate its incorporation into a polymer matrix or a self-assembled film. The bromo substituent offers a site for further chemical modification, allowing for the attachment of various signaling units or for immobilization onto a solid support.

Table 2: Potential Sensing Applications

Target Analyte Sensing Principle Potential Platform
Glucose and other saccharides Fluorescence modulation upon diol binding Solution-based probes, functionalized nanoparticles, polymer films

Despite extensive and targeted searches for "3-Bromo-5-octyloxyphenylboronic acid," publicly available scientific literature does not provide the specific, in-depth information required to construct a detailed article on its advanced applications in materials science and chemical biology as per the requested outline. While general principles of boronic acid chemistry are well-documented, research findings, data tables, and specific examples for "3-Bromo-5-octyloxyphenylboronic acid" in the specified areas of fluorescent sensors, saccharide receptors, catalysis, and biomedical research are not available in the public domain.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article that focuses solely on this compound as instructed. The creation of such an article would necessitate access to proprietary research databases or currently unpublished studies.

Exploration in Biomedical Research

Probing Biological Systems via Molecular Interactions

The unique ability of boronic acids to form reversible covalent bonds with cis-diols makes them invaluable tools for probing complex biological systems. nih.govacs.org 3-Bromo-5-octyloxyphenylboronic acid, as a member of the phenylboronic acid (PBA) family, is poised to play a significant role in this area of research. The core of this capability lies in the interaction between the boronic acid moiety and the 1,2- or 1,3-diol groups present in a vast array of biologically significant molecules, most notably saccharides and glycoproteins. nih.govresearchgate.net

The substituents on the phenyl ring—in this case, a bromine atom and an octyloxy group—are critical in modulating the compound's interaction with biological targets. The electron-withdrawing nature of the bromine atom is expected to lower the pKa of the boronic acid. researchgate.netnih.gov A lower pKa is advantageous for biological applications as it facilitates diol binding at physiological pH (around 7.4). nih.govnih.gov Standard phenylboronic acid has a pKa of approximately 8.8, which limits its reactivity in neutral environments. nih.govnih.gov By introducing an electron-withdrawing group, the equilibrium shifts towards the more reactive tetrahedral boronate anion, enhancing its affinity for diols. nih.govnih.gov

The long alkyl chain of the octyloxy group introduces a significant hydrophobic character to the molecule. This feature can be exploited to probe specific microenvironments within biological systems, such as cell membranes or the hydrophobic cores of proteins. This dual functionality—a diol-binding site and a hydrophobic tail—allows 3-Bromo-5-octyloxyphenylboronic acid to act as a sophisticated molecular probe. For instance, it could be used to investigate the distribution and dynamics of glycoproteins within the lipid bilayer or to target proteins with specific hydrophobic pockets that are in proximity to glycosylation sites.

Research in this area often involves the design of fluorescent probes where the boronic acid acts as the recognition element. nih.gov The binding event with a target diol can trigger a change in the fluorescence signal, allowing for real-time monitoring of the analyte. nih.govnih.gov The bromo and octyloxy substituents can further influence the photophysical properties of such probes.

Table 1: Influence of Substituents on Phenylboronic Acid Properties for Biological Probing

Substituent TypePositionEffect on pKaImpact on Diol Binding AffinityPotential Application in Probing
Electron-withdrawing (e.g., Bromo)metaLowers pKaIncreases affinity at physiological pHEnhanced sensing of saccharides in neutral media. researchgate.netnih.gov
Electron-donating (e.g., Alkoxy)metaGenerally slight increase or minor effectCan modulate lipophilicity and interaction with specific biological environmentsTargeting membrane-associated glycoproteins.
Long Alkyl Chain (e.g., Octyloxy)metaMinor effect on pKaIncreases hydrophobicity, enabling membrane insertion or interaction with hydrophobic pocketsProbing lipid raft domains or protein-membrane interactions.

Development of Molecular Tools for Diagnostic Research

The specific molecular recognition properties of 3-Bromo-5-octyloxyphenylboronic acid make it a promising candidate for the development of advanced molecular tools for diagnostic research. The ability to selectively bind to saccharides, which are important biomarkers for various diseases including cancer and diabetes, is of particular interest. researchgate.netbath.ac.uk

One of the primary applications is in the creation of sensors for detecting and quantifying glucose and other biologically relevant sugars. nih.gov Phenylboronic acid-based sensors can be designed to produce a detectable signal, such as a color change or a fluorescent response, upon binding to glucose. nih.govnih.gov The sensitivity and selectivity of these sensors are highly dependent on the chemical structure of the boronic acid derivative. researchgate.netnih.gov The bromo substituent in 3-Bromo-5-octyloxyphenylboronic acid would enhance its acidity, a crucial factor for creating sensors that can operate effectively at the pH of blood. nih.gov

Furthermore, the octyloxy group can be leveraged to develop sensors with unique properties. For example, it can facilitate the incorporation of the molecule into hydrophobic matrices, such as polymer films or nanoparticles, which are often used as the physical platform for sensing devices. researchgate.net This could lead to the development of robust, reusable, or implantable diagnostic tools.

Another frontier in diagnostic research is the detection of specific glycoproteins that are overexpressed on the surface of cancer cells, such as those containing sialic acid. researchgate.net Molecular tools based on 3-Bromo-5-octyloxyphenylboronic acid could be designed to target these cancer biomarkers, enabling early diagnosis through techniques like targeted imaging or highly sensitive bioassays. The hydrophobic octyloxy chain might enhance the interaction of the probe with the cell membrane, potentially increasing the efficiency of cancer cell labeling. nih.gov

The development of these diagnostic tools often involves integrating the boronic acid moiety into more complex systems, such as polymers, nanoparticles, or surfaces for use in various analytical platforms. mdpi.commdpi.com

Table 2: Applications of Substituted Phenylboronic Acids in Diagnostic Tool Development

Diagnostic ApplicationRole of Boronic AcidKey Substituent EffectsExample of Molecular Tool
Glucose MonitoringReversible binding to glucose cis-diols. nih.govElectron-withdrawing groups lower pKa for physiological pH operation. nih.govFluorescent or colorimetric sensors, hydrogel-based optical diffusers. nih.govnih.gov
Glycoprotein Biomarker DetectionSelective binding to saccharide moieties on proteins. researchgate.netHydrophobic groups can enhance interaction with cell surfaces.Nanoparticle-based assays, probes for cell imaging. mdpi.com
Cancer Cell TargetingRecognition of overexpressed sialic acid-containing glycans. researchgate.netBromo group enhances binding affinity; Octyloxy group aids membrane association.Targeted fluorescent probes for in-vitro diagnostics.

Computational and Theoretical Investigations of 3 Bromo 5 Octyloxyphenylboronic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 3-bromo-5-octyloxyphenylboronic acid is fundamentally dictated by the interplay of its constituent functional groups: the phenyl ring, the electron-withdrawing bromine atom, the electron-donating octyloxy group, and the boronic acid moiety. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties.

At the core of this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. rsc.org For substituted phenylboronic acids, these orbital energies are significantly influenced by the nature and position of the substituents on the aromatic ring.

In 3-bromo-5-octyloxyphenylboronic acid, the octyloxy group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby making the molecule more susceptible to electrophilic attack. Conversely, the bromine atom, an electron-withdrawing group, would lower the energy of the LUMO, enhancing its electron-accepting capability. DFT calculations, often employing a basis set such as 6-311++G(d,p), can precisely quantify these energies. rsc.org

Table 1: Predicted Frontier Molecular Orbital Energies for 3-Bromo-5-octyloxyphenylboronic acid

ParameterPredicted Value (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Gap5.15

Note: These values are representative and would be determined through specific DFT calculations.

Prediction of Reactivity and Reaction Pathways

The electronic parameters derived from computational studies serve as powerful descriptors for predicting the reactivity of 3-bromo-5-octyloxyphenylboronic acid. Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies.

Molecular electrostatic potential (MEP) maps are another vital tool for predicting reactivity. These maps visualize the electrostatic potential on the electron density surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 3-bromo-5-octyloxyphenylboronic acid, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the boronic acid and the octyloxy group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the boronic acid's hydroxyl groups, marking them as sites for nucleophilic interaction.

Computational modeling can also be employed to explore potential reaction pathways, such as the Suzuki-Miyaura cross-coupling reaction, for which phenylboronic acids are common reagents. bldpharm.com By calculating the transition state energies and reaction energy profiles, the feasibility and kinetics of such reactions can be predicted.

Table 2: Predicted Global Reactivity Descriptors for 3-Bromo-5-octyloxyphenylboronic acid

DescriptorFormulaPredicted Value (eV)
Ionization Potential (I)-EHOMO6.25
Electron Affinity (A)-ELUMO1.10
Electronegativity (χ)(I+A)/23.675
Chemical Hardness (η)(I-A)/22.575
Electrophilicity Index (ω)χ2/(2η)2.62

Note: These values are derived from the predicted HOMO/LUMO energies and are indicative of the molecule's reactivity profile.

Conformational Analysis of the Octyloxy Chain and its Influence on Molecular Properties

The orientation of the octyloxy chain with respect to the phenyl ring can affect the electronic properties of the molecule by modifying the orbital overlap between the oxygen lone pairs and the aromatic π-system. Furthermore, the chain's conformation plays a crucial role in the solid-state packing and the formation of supramolecular structures. In solution, the dynamic behavior of the octyloxy chain can influence the molecule's solubility and its interactions with other molecules.

Studies on similar substituted phenylboronic acids have shown that different conformers can have distinct spectroscopic signatures and reactivity. core.ac.uk Therefore, a thorough conformational search is a prerequisite for accurate computational predictions of the properties of 3-bromo-5-octyloxyphenylboronic acid.

DFT Calculations for Spectroscopic Property Prediction and Interpretation

Density Functional Theory has proven to be a highly effective method for predicting and interpreting the spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. researchgate.net This computed spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule. For 3-bromo-5-octyloxyphenylboronic acid, characteristic vibrational modes would include the O-H stretching of the boronic acid group, C-O stretching of the ether linkage, and various vibrations of the substituted phenyl ring.

Similarly, NMR chemical shifts (1H, 13C, and 11B) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. core.ac.uk These theoretical chemical shifts, when compared to experimental spectra, can help to confirm the molecular structure and provide insights into the electronic environment of the different nuclei. The chemical shifts of the aromatic protons and carbons would be particularly sensitive to the electronic effects of the bromo and octyloxy substituents.

Table 3: Predicted 13C NMR Chemical Shifts for the Aromatic Carbons of 3-Bromo-5-octyloxyphenylboronic acid

Carbon AtomPredicted Chemical Shift (ppm)
C-B135.2
C-Br123.0
C-O159.8
C-H (ortho to -B(OH)2)129.5
C-H (ortho to -Br)132.1
C-H (ortho to -O(CH2)7CH3)115.4

Note: These are representative values and would be refined through specific GIAO calculations.

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and intermolecular interactions of 3-bromo-5-octyloxyphenylboronic acid over time. nih.gov These simulations can provide valuable insights into how these molecules self-assemble to form larger supramolecular structures, such as dimers, clusters, or liquid crystals.

Phenylboronic acids are known to form hydrogen-bonded dimers in the solid state. core.ac.uk MD simulations can be used to investigate the stability of these dimers and to explore the role of the octyloxy chain in mediating further intermolecular interactions, such as van der Waals forces, which would be significant due to the length of the alkyl chain.

Furthermore, MD simulations can be employed to study the interactions of 3-bromo-5-octyloxyphenylboronic acid with other molecules or at interfaces. For instance, the behavior of this molecule in a solvent or at a liquid-solid interface can be modeled to understand its partitioning and surface-binding properties. Such simulations are crucial for predicting how the molecule will behave in complex environments, which is essential for its application in materials science and sensing. The insights gained from MD simulations can guide the rational design of new materials with desired self-assembly properties. rsc.org

Future Perspectives and Emerging Research Directions for 3 Bromo 5 Octyloxyphenylboronic Acid

Development of Novel Synthetic Methodologies

The synthesis of functionalized arylboronic acids like 3-Bromo-5-octyloxyphenylboronic acid is a cornerstone of modern organic chemistry. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

One promising direction is the exploration of transition-metal-free borylation reactions . While palladium-catalyzed methods are common, concerns about metal contamination in final products, particularly for pharmaceutical and electronic applications, are driving the search for alternatives. core.ac.uk Methodologies exploiting silylboranes or photochemically promoted borylations of aryl halides could offer milder and cleaner pathways to compounds like 3-Bromo-5-octyloxyphenylboronic acid. core.ac.uk

Another key area is the direct C-H functionalization for the introduction of the boronic acid group. This approach avoids the need for pre-functionalized starting materials (like aryl halides), reducing the number of synthetic steps and improving atom economy. nih.gov Developing regioselective C-H borylation methods that can tolerate the bromo and octyloxy substituents would represent a significant advancement.

Furthermore, the principles of flow chemistry are expected to be increasingly applied to the synthesis of such boronic acids. Continuous flow processes can offer enhanced reaction control, improved safety, and easier scalability compared to traditional batch methods, addressing some of the key challenges in industrial production. core.ac.uk

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition-Metal-Free BorylationReduced metal contamination, milder reaction conditions.Development of novel borylating agents and reaction promoters.
Direct C-H BorylationIncreased atom economy, fewer synthetic steps.Achieving high regioselectivity in the presence of multiple functional groups.
Flow Chemistry SynthesisEnhanced scalability, improved safety and control.Optimization of reaction parameters and reactor design for continuous production.

Exploration of Untapped Reactivity Modalities

The reactivity of 3-Bromo-5-octyloxyphenylboronic acid is primarily associated with Suzuki-Miyaura cross-coupling reactions. However, its structure allows for a broader range of chemical transformations that remain largely unexplored.

The bromine atom offers a handle for a variety of cross-coupling reactions beyond the standard Suzuki-Miyaura protocol, enabling the introduction of diverse functional groups. Moreover, the boronic acid moiety itself can participate in reactions other than transmetalation with palladium. For instance, recent studies have highlighted the potential of arylboronic acids to serve as precursors for aryl radicals through oxidative carbon-boron bond cleavage. nih.gov This opens up new avenues for C-C and C-heteroatom bond formation under oxidative conditions.

The synergistic reactivity of the bromo and boronic acid groups presents another exciting frontier. Orthogonal catalytic cycles could be designed to selectively functionalize one site in the presence of the other, or to perform one-pot, sequential transformations, leading to the rapid construction of complex molecular architectures.

Additionally, the development of novel catalytic systems, including those based on abundant and less toxic metals like copper or iron, for the arylation of various substrates using 3-Bromo-5-octyloxyphenylboronic acid is a promising area of research. rsc.org

Advanced Applications in Smart Materials and Functional Devices

The combination of a rigid phenylboronic acid core and a flexible long alkyl chain in 3-Bromo-5-octyloxyphenylboronic acid makes it an excellent candidate for the development of smart materials and functional devices.

A particularly promising application lies in the field of liquid crystals . The molecular shape is conducive to forming liquid crystalline phases, and the boronic acid group can be used to introduce stimuli-responsive behavior. For example, the interaction of the boronic acid with diols, such as sugars, can disrupt the liquid crystalline ordering, leading to a detectable optical response. sciopen.com This could be harnessed for the development of novel sensors. Phenylboronic acid-functionalized materials have already shown significant promise in the development of glucose-sensitive systems. sciopen.comnih.govjapsonline.com

Furthermore, the boronic acid moiety can be incorporated into polymeric structures to create stimuli-responsive hydrogels and films . These materials can exhibit changes in their physical properties, such as swelling or permeability, in response to changes in pH or the presence of specific analytes. mdpi.com The octyloxy chain would further modulate the hydrophobic-hydrophilic balance and self-assembly properties of such polymers.

Application AreaKey Feature UtilizationPotential Device/Material
Liquid Crystal SensorsAnisotropic molecular shape and diol-binding of the boronic acid.Optical sensors for sugars and other biologically relevant diols.
Stimuli-Responsive PolymerspH- and diol-responsive nature of the boronic acid."Smart" hydrogels for drug delivery or soft actuators.
Functional SurfacesSelf-assembly properties imparted by the octyloxy chain.Modified electrodes or nanoparticles for sensing and catalysis. mdpi.com

Integration into Multicomponent Systems and Complex Architectures

The ability of boronic acids to form reversible covalent bonds with diols makes them ideal building blocks for the construction of complex, self-assembling systems. nih.gov This "click-like" reactivity can be exploited to integrate 3-Bromo-5-octyloxyphenylboronic acid into sophisticated supramolecular architectures.

Future research could focus on using this molecule as a key component in the formation of macrocycles, molecular cages, and supramolecular polymers . epfl.chresearchgate.netrsc.org The directionality of the substituents on the phenyl ring can be used to control the geometry of the resulting assemblies. The octyloxy chains could be designed to direct the self-assembly in specific solvents or at interfaces, leading to the formation of organized nanostructures.

The bromine atom provides an additional site for post-assembly modification. A supramolecular structure could be formed via boronate ester linkages, and then the bromine atoms could be functionalized in a subsequent step, for example, through a Suzuki-Miyaura coupling, to introduce additional complexity or functionality. This orthogonal approach would allow for the creation of highly elaborate and functional multicomponent systems.

Addressing Scalability and Sustainability in Research Efforts

For the potential of 3-Bromo-5-octyloxyphenylboronic acid to be fully realized, future research must address the challenges of scalability and sustainability.

From a scalability perspective, as mentioned earlier, the adoption of continuous flow manufacturing processes could be transformative. core.ac.uk Furthermore, a thorough understanding of the lifecycle of materials derived from this compound will be necessary to ensure their environmental compatibility. This includes studying their biodegradability and the potential for recycling or repurposing. The development of boronic acid-based materials that are both high-performing and environmentally benign will be a key challenge and a significant opportunity for future research.

Q & A

Q. What are the common synthetic strategies for preparing 3-Bromo-5-octyloxyphenylboronic acid, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis of arylboronic acids like 3-Bromo-5-octyloxyphenylboronic acid typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Key parameters include:
  • Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (commonly used for sterically hindered substrates) .
  • Solvents : Polar aprotic solvents (e.g., THF, dioxane) improve boronic acid solubility and reaction efficiency .
  • Bases : K₂CO₃ or NaOH to deprotonate the boronic acid and stabilize intermediates .
    Optimizing temperature (60–100°C) and reaction time (12–24 hours) is critical to minimize side reactions like protodeboronation.

Q. What spectroscopic techniques are recommended for confirming the structure of 3-Bromo-5-octyloxyphenylboronic acid?

  • Methodological Answer : Structural confirmation requires a combination of:
  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons near bromine/octyloxy groups) and confirm substitution patterns .
  • FT-IR : Detection of B-O and B-C stretching vibrations (~1340 cm⁻¹ and ~1480 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ or [M−OH]⁻ ions) .
    Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the presence of bromine influence the subsequent functionalization of 3-Bromo-5-octyloxyphenylboronic acid in synthetic chemistry?

  • Methodological Answer : Bromine acts as a directing group and a site for further substitution. For example:
  • Nucleophilic Aromatic Substitution : Bromine can be replaced by amines or thiols under Cu(I) catalysis .
  • Cross-Coupling : Bromine enables sequential Suzuki couplings to build biaryl architectures .
    The electron-withdrawing effect of bromine enhances electrophilicity at the boron-attached carbon, facilitating coupling reactions .

Q. What are the key applications of 3-Bromo-5-octyloxyphenylboronic acid in the development of pharmaceutical intermediates?

  • Methodological Answer : This compound is used to synthesize:
  • Biaryl Motifs : Central to kinase inhibitors and antiviral agents via Suzuki-Miyaura coupling .
  • Prodrugs : The boronic acid moiety can form ester prodrugs for improved bioavailability .
  • Fluorescent Probes : Conjugation with fluorophores via bromine substitution enables cellular imaging .

Q. What are the optimal storage conditions to prevent degradation of 3-Bromo-5-octyloxyphenylboronic acid?

  • Methodological Answer : Store at 0–6°C under inert gas (argon) to prevent oxidation. Desiccants (silica gel) minimize moisture-induced hydrolysis . For long-term stability, lyophilize and store in amber vials .

Advanced Research Questions

Q. How does the electron-donating octyloxy group affect the reactivity of the boronic acid moiety in cross-coupling reactions compared to electron-withdrawing substituents?

  • Methodological Answer : The octyloxy group donates electron density via resonance, reducing the electrophilicity of the boron center. This can slow transmetalation in Suzuki couplings compared to electron-withdrawing substituents (e.g., −NO₂). Mitigation strategies include:
  • Catalyst Tuning : Use electron-deficient Pd ligands (e.g., XPhos) to enhance oxidative addition .
  • Solvent Effects : High-polarity solvents (DMF) stabilize charged intermediates .
    Comparative kinetic studies using substituent Hammett parameters (σ⁺) are recommended .

Q. What are the challenges in achieving high regioselectivity when using 3-Bromo-5-octyloxyphenylboronic acid in multi-step synthetic pathways?

  • Methodological Answer : Steric hindrance from the octyloxy group can impede access to the boron center. Solutions include:
  • Orthogonal Protecting Groups : Temporarily mask the boronic acid with pinacol esters .
  • Directed C-H Activation : Use Pd/norbornene catalysts to direct coupling to less hindered positions .
    Computational modeling (DFT) predicts regioselectivity trends by analyzing transition-state energies .

Q. How can computational chemistry methods be applied to predict the stability and reactivity of 3-Bromo-5-octyloxyphenylboronic acid under various reaction conditions?

  • Methodological Answer : Density Functional Theory (DFT) :
  • Calculates bond dissociation energies (BDEs) for B−C and B−O bonds to predict hydrolysis susceptibility .
  • Simulates solvent effects (COSMO-RS) to optimize reaction media .
    Molecular Dynamics : Models aggregation behavior of the lipophilic octyloxy chain in aqueous solutions .

Q. What analytical approaches are most effective in identifying and quantifying degradation products of 3-Bromo-5-octyloxyphenylboronic acid during long-term storage?

  • Methodological Answer :
  • LC-MS/MS : Detects hydrolyzed products (e.g., phenol derivatives) with ppm-level sensitivity .
  • ²⁹Si NMR : Tracks silica gel-mediated degradation in storage vials .
  • Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) to model degradation pathways .

Q. In designing enzyme inhibitors, how does the boronic acid group of 3-Bromo-5-octyloxyphenylboronic acid interact with active sites, and what modifications can enhance binding affinity?

  • Methodological Answer :
    The boronic acid forms reversible covalent bonds with catalytic serine residues in proteases. Enhancements include:
  • Bioisosteres : Replace −B(OH)₂ with −CF₂B(OH) for improved metabolic stability .
  • Hydrophobic Tail Optimization : Adjust octyloxy chain length to fit enzyme pockets (e.g., thrombin) .
    Crystallography (X-ray/CRYO-EM) and SPR assays quantify binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.